molecular formula C9H14N4O2 B13069767 Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B13069767
M. Wt: 210.23 g/mol
InChI Key: MTEVEIFPKPKYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific triazolopyridine structure, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h6H,2-5H2,1H3,(H2,10,12)

InChI Key

MTEVEIFPKPKYHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=NC(=NN2C1)N

Origin of Product

United States

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